molecular formula C4H8NNaO6 B1257821 Ammonium sodium tartrate CAS No. 16828-01-6

Ammonium sodium tartrate

Cat. No.: B1257821
CAS No.: 16828-01-6
M. Wt: 189.1 g/mol
InChI Key: QGKIJYBOYMJGHT-UHFFFAOYSA-M
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Description

Ammonium sodium tartrate, also known as sodium ammonium tartrate, is an organic compound with the chemical formula Na(NH4)[O2CCH(OH)CH(OH)CO2]. This compound is derived from tartaric acid by neutralizing it with ammonia and sodium hydroxide. It is known for its role in the study of optical activity, as it was used by Louis Pasteur to obtain enantiopure crystals via spontaneous resolution .

Scientific Research Applications

Ammonium sodium tartrate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium sodium tartrate is synthesized by neutralizing tartaric acid with ammonia and sodium hydroxide. The reaction involves dissolving tartaric acid in water, followed by the addition of ammonia and sodium hydroxide to achieve the desired pH. The solution is then allowed to crystallize, forming this compound crystals .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The crystallization process may involve the use of seed crystals to promote uniform crystal growth.

Chemical Reactions Analysis

Types of Reactions: Ammonium sodium tartrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce carbon dioxide and water.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: It can participate in substitution reactions where one of its components is replaced by another chemical group.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

    Substitution Reactions: Various acids or bases can be used to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically produces carbon dioxide and water, while reduction can yield simpler organic compounds.

Mechanism of Action

The mechanism of action of ammonium sodium tartrate involves its ability to act as a chelating agent, binding to metal ions and stabilizing them in solution. This property is particularly useful in biochemical assays and industrial processes where metal ion stabilization is required. The molecular targets and pathways involved include interactions with metal ions and participation in redox reactions .

Comparison with Similar Compounds

Ammonium sodium tartrate can be compared with other similar compounds such as:

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and chemical behavior.

Properties

IUPAC Name

azanium;sodium;2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.H3N.Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);1H3;/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKIJYBOYMJGHT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8NNaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16828-01-6
Record name Ammonium sodium tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016828016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ammonium sodium tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.121
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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